![molecular formula C7H8N2OS2 B1457918 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde CAS No. 1372096-40-6](/img/structure/B1457918.png)
2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde
Overview
Description
“2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde” is a chemical compound with the CAS Number: 1372096-40-6. It has a molecular weight of 200.29 and its IUPAC name is 2,4-bis(methylsulfanyl)-5-pyrimidinecarbaldehyde .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H8N2OS2/c1-11-6-5(4-10)3-8-7(9-6)12-2/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 200.29 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, density, etc., are not available in the retrieved information.Scientific Research Applications
Synthesis and Chemical Properties
Pyrimidine derivatives, including 2,4-bis(methylsulfanyl)pyrimidine-5-carboxaldehyde, are crucial for developing medicinal and pharmaceutical compounds due to their broad synthetic applications and bioavailability. Recent studies highlight the importance of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, which are challenging due to their complex structures. These catalysts range from organocatalysts, metal catalysts, ionic liquid catalysts, to green solvents, showcasing the diversity in synthesis methods for pyrimidine derivatives (Parmar, Vala, & Patel, 2023).
Biological and Medicinal Applications
Pyrimidine derivatives exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antiallergic, and analgesic properties. For instance, substituted tetrahydropyrimidine derivatives have shown potent in vitro anti-inflammatory activity, highlighting the necessity for further investigation into their anti-inflammatory potential (Gondkar, Deshmukh, & Chaudhari, 2013). Furthermore, pyrimidine-based compounds are significant in anticancer research, demonstrating various mechanisms of action against cancer cells (Kaur et al., 2014).
Optoelectronic Materials
The incorporation of pyrimidine rings into π-extended conjugated systems is valuable for creating novel optoelectronic materials. Quinazolines and pyrimidines, including derivatives similar to this compound, have been used in the development of luminescent small molecules, chelate compounds, and materials related to photo- and electroluminescence. This showcases the potential of pyrimidine derivatives in the fabrication of organic light-emitting diodes and other optoelectronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Future Directions
While specific future directions for “2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde” are not available, pyrimidines in general continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .
properties
IUPAC Name |
2,4-bis(methylsulfanyl)pyrimidine-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS2/c1-11-6-5(4-10)3-8-7(9-6)12-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOAMBKQNWXFAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC=C1C=O)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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